

A Comparative Guide to ROR1 Inhibitors: LDR102 Versus Zilovertamab

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Compound of Interest

Compound Name: LDR102

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The receptor tyrosine kinase-like orphan receptor 1 (ROR1) has emerged as a compelling target in oncology due to its overexpression in various malignancies and limited expression in normal adult tissues. This guide provides a comparative overview of two distinct ROR1 inhibitors: **LDR102**, a novel small molecule inhibitor, and zilovertamab, a monoclonal antibody that has been evaluated as a naked antibody and as an antibody-drug conjugate (ADC), zilovertamab vedotin.

At a Glance: LDR102 vs. Zilovertamab

Feature	LDR102 (Compound 19h)	Zilovertamab (Cirmtuzumab, UC-961)	Zilovertamab Vedotin (MK-2140)
Modality	Small Molecule Inhibitor	Monoclonal Antibody	Antibody-Drug Conjugate (ADC)
Target	Intracellular kinase domain of ROR1	Extracellular domain of ROR1	ROR1-expressing cells
Mechanism of Action	ATP-competitive inhibition of ROR1 kinase activity, inducing apoptosis.	Blocks Wnt5a-induced ROR1 signaling, inhibiting proliferation and survival pathways.	Binds to ROR1, internalizes, and releases a cytotoxic payload (MMAE) leading to cell death.
Payload	N/A	N/A	Monomethyl auristatin E (MMAE)

Preclinical Performance Data

In Vitro Potency and Cytotoxicity

Direct head-to-head in vitro cytotoxicity studies in the same cell lines are not publicly available. The following tables summarize the available data for each inhibitor.

Table 1: **LDR102** In Vitro Activity[1]

Parameter	Value	Cell Lines
Binding Affinity (KD)	0.10 μ M	-
IC50 (Cell Proliferation)	0.36 μ M	H1975 (Non-small cell lung cancer)
1.37 μ M	A549 (Non-small cell lung cancer)	
0.47 μ M	MDA-MB-231 (Triple-negative breast cancer)	

Table 2: Zilovertamab In Vitro Activity

In vitro cytotoxicity data for zilovertamab in the H1975, A549, and MDA-MB-231 cell lines is not readily available in the public domain. However, studies in other ROR1-expressing cancer cell lines have demonstrated its ability to inhibit proliferation. For instance, zilovertamab alone has been shown to significantly inhibit the proliferation of high-grade serous ovarian cancer (HGSOC) and endometrial cancer cells in vitro[2].

Table 3: Zilovertamab Vedotin Clinical Efficacy (Select Trials)

Indication	Treatment Regimen	Objective Response Rate (ORR)	Complete Response (CR)	Reference
Relapsed/Refractory Diffuse Large B-cell Lymphoma (DLBCL)	Zilovertamab vedotin + R-GemOx	56.3% (at 1.75 mg/kg)	8/16 patients	[3]
Relapsed/Refractory Mantle Cell Lymphoma (MCL)	Zilovertamab vedotin	47%	3/15 patients	[4]
Metastatic Solid Tumors (various)	Zilovertamab vedotin monotherapy	1%	-	[5][6]

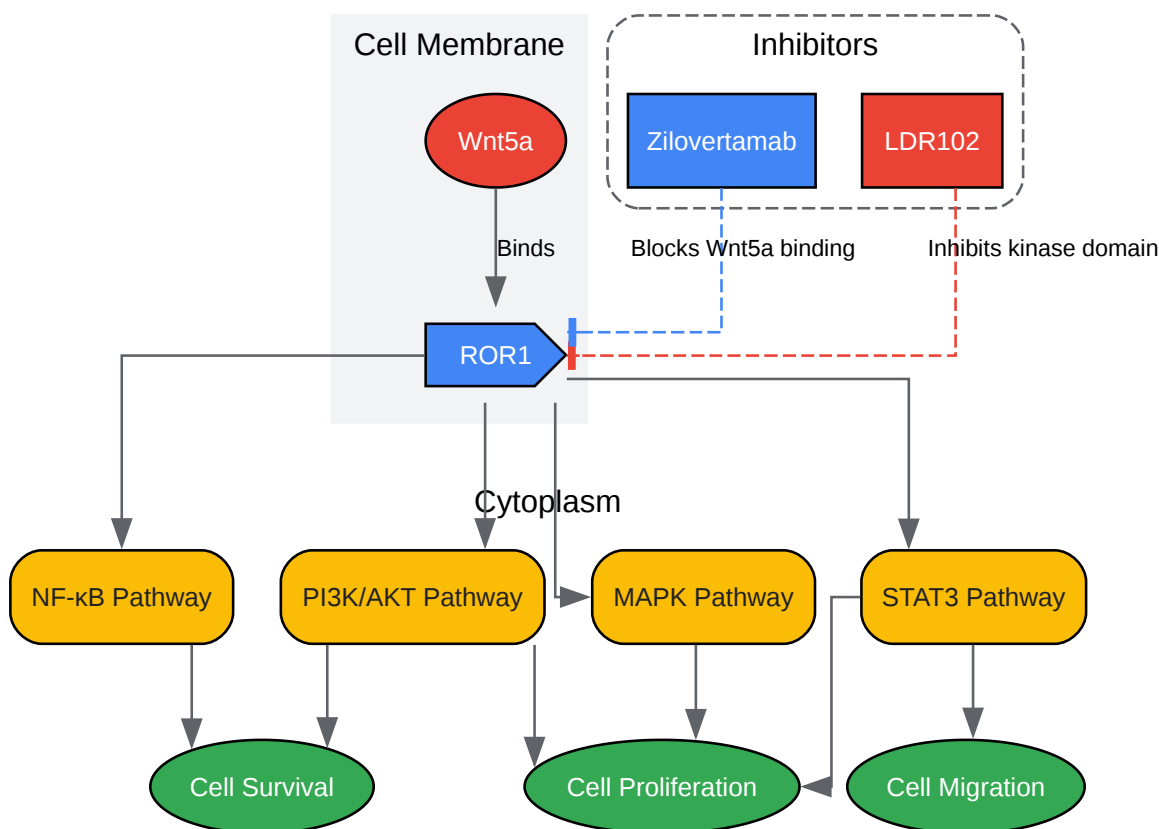
It is important to note that the clinical efficacy of zilovertamab vedotin in solid tumors was found to be minimal in the NCT04504916 study[5][6].

In Vivo Antitumor Activity

LDR102 has demonstrated significant tumor growth suppression in a mouse xenograft model of non-small cell lung cancer (H1975) without obvious toxicity[1]. Zilovertamab has also shown the ability to inhibit the growth of patient-derived xenografts of breast cancer.

Mechanism of Action and Signaling Pathways

ROR1 is a receptor for Wnt5a and plays a role in activating several downstream signaling pathways that promote cancer cell proliferation, survival, and migration.



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Caption: ROR1 signaling pathway and points of intervention for **LDR102** and zilovetamab.

Experimental Protocols

ROR1 Kinase Inhibition Assay (for LDR102)

The inhibitory activity of **LDR102** against the ROR1 kinase domain was likely determined using a biochemical assay. A general protocol for such an assay would involve:

- **Reagents and Materials:** Recombinant human ROR1 kinase domain, ATP, a suitable kinase substrate (e.g., a generic tyrosine kinase substrate peptide), kinase assay buffer, and a

detection reagent (e.g., ADP-Glo™ Kinase Assay).

- Procedure:
 - The ROR1 enzyme is incubated with varying concentrations of the inhibitor (**LDR102**) in the kinase assay buffer.
 - The kinase reaction is initiated by the addition of a mixture of the substrate and ATP.
 - The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
 - The reaction is stopped, and the amount of ADP generated (which is proportional to kinase activity) is measured using a detection reagent and a luminometer.
 - The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTT Assay)

The cytotoxic effects of **LDR102** on cancer cell lines were determined using a cell proliferation assay, likely the MTT assay.

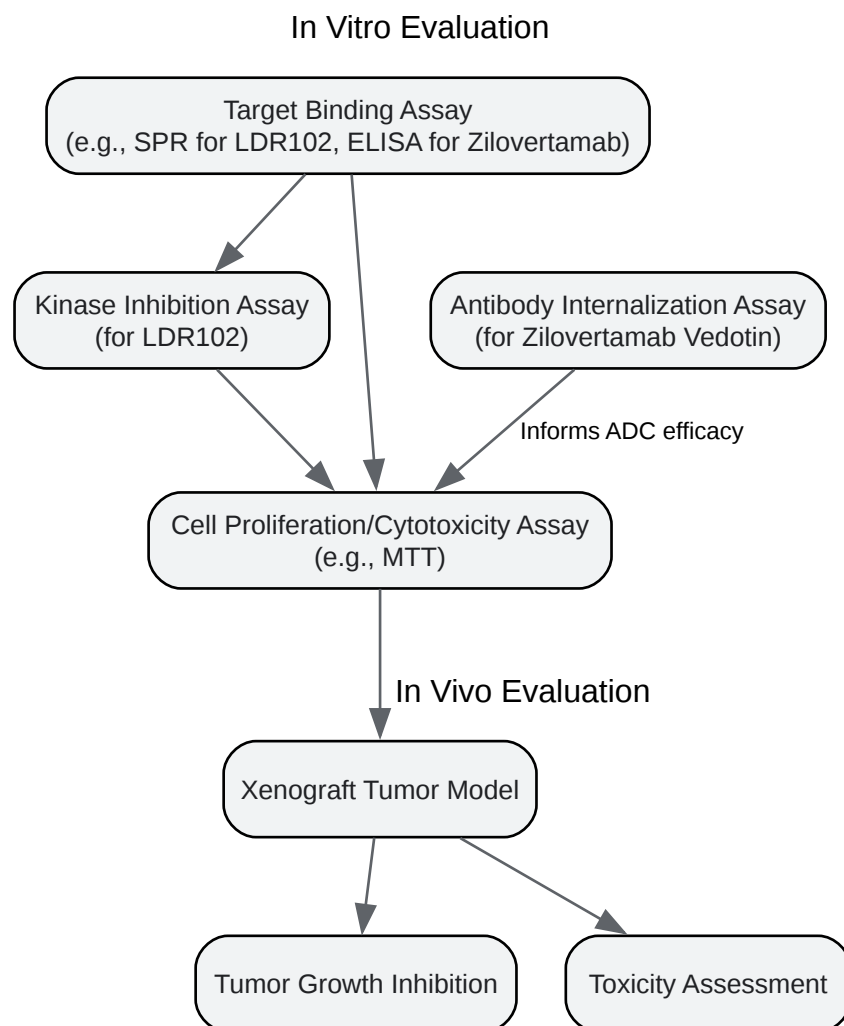
- Cell Culture: H1975, A549, and MDA-MB-231 cells were cultured in appropriate media and conditions.
- Treatment: Cells were seeded in 96-well plates and treated with various concentrations of **LDR102** for a specified duration (e.g., 72 hours).
- MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
- Solubilization and Measurement: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

- **Data Analysis:** The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined.

Antibody Internalization Assay (for Zilovertamab Vedotin)

The efficacy of an ADC like zilovertamab vedotin relies on its internalization into the target cell. A common method to assess this is a fluorescence-based assay.

- **Labeling:** Zilovertamab is conjugated with a pH-sensitive fluorescent dye (e.g., pHrodo) that fluoresces in the acidic environment of endosomes and lysosomes.
- **Cell Treatment:** ROR1-positive cells are incubated with the fluorescently labeled zilovertamab at 37°C to allow for internalization.
- **Imaging/Flow Cytometry:** The internalization of the antibody is monitored over time using fluorescence microscopy or quantified by flow cytometry. An increase in fluorescence intensity within the cells indicates successful internalization.
- **Quantification:** The rate and extent of internalization can be quantified by measuring the mean fluorescence intensity at different time points.



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Caption: Generalized experimental workflow for the evaluation of ROR1 inhibitors.

Summary and Future Perspectives

LDR102 and zilovertamab represent two distinct and promising strategies for targeting ROR1 in cancer. **LDR102**, as a small molecule inhibitor, offers the potential for oral bioavailability and the ability to penetrate the cell membrane to target the intracellular kinase domain. Its efficacy in preclinical models is encouraging.

Zilovertamab, as a monoclonal antibody, provides high specificity for the extracellular domain of ROR1. While its activity as a standalone agent appears modest in some contexts, its true

potential may lie in its use as an ADC. Zilovetamab vedotin has shown significant clinical activity in hematological malignancies, demonstrating the power of targeted cytotoxic payload delivery. However, its efficacy in solid tumors appears to be more limited, highlighting the importance of tumor biology and payload selection in the success of ADCs.

Further research is needed to directly compare the efficacy of small molecule inhibitors like **LDR102** with antibody-based approaches in various cancer types. Head-to-head preclinical studies and the continued clinical development of both modalities will be crucial in determining the optimal strategy for targeting ROR1 and improving outcomes for patients with ROR1-expressing cancers.

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